Cas no 127641-80-9 (Ethyl D-homoalaninate hydrochloride)
Ethyl D-homoalaninate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-AMINOBUTYRIC ACID ETHYL ESTER HYDROCHLORIDE
- (R)-ETHYL 2-AMINOBUTANOATE HCL
- (R)-2-AMinobutyric acid ethyl ester HCl
- Ethyl D-homoalaninate hydrochloride
- H-D-Abu-OEt.HCl
- ethyl (2R)-2-aminobutanoate;hydrochloride
- ETHYL (2R)-2-AMINOBUTANOATE HYDROCHLORIDE
- Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1)
- 127641-80-9
- EN300-7645012
- AKOS015932754
- CS-0260968
- 993-192-9
- DTXSID40705320
- AKOS016002218
-
- MDL: MFCD11848831
- Inchi: 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
- InChI Key: SWNBPYRQCHSZSE-NUBCRITNSA-N
- SMILES: Cl.O(CC)C([C@@H](CC)N)=O
Computed Properties
- Exact Mass: 167.0713064 g/mol
- Monoisotopic Mass: 167.0713064 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- Molecular Weight: 167.63
Ethyl D-homoalaninate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR948168-1g |
Ethyl d-homoalaninate hydrochloride |
127641-80-9 | 95% | 1g |
£120.00 | 2025-02-20 | |
| Apollo Scientific | OR948168-5g |
Ethyl d-homoalaninate hydrochloride |
127641-80-9 | 95% | 5g |
£310.00 | 2025-02-20 | |
| Advanced ChemBlocks | P41834-1G |
(R)-2-Aminobutyric acid ethyl ester hydrochloride |
127641-80-9 | 95% | 1G |
$65 | 2023-07-10 | |
| Advanced ChemBlocks | P41834-5G |
(R)-2-Aminobutyric acid ethyl ester hydrochloride |
127641-80-9 | 95% | 5G |
$200 | 2023-07-10 | |
| Advanced ChemBlocks | P41834-25G |
(R)-2-Aminobutyric acid ethyl ester hydrochloride |
127641-80-9 | 95% | 25G |
$555 | 2023-09-15 | |
| Enamine | EN300-7645012-0.05g |
ethyl (2R)-2-aminobutanoate hydrochloride |
127641-80-9 | 95.0% | 0.05g |
$19.0 | 2025-03-22 | |
| Enamine | EN300-7645012-0.1g |
ethyl (2R)-2-aminobutanoate hydrochloride |
127641-80-9 | 95.0% | 0.1g |
$27.0 | 2025-03-22 | |
| Enamine | EN300-7645012-0.25g |
ethyl (2R)-2-aminobutanoate hydrochloride |
127641-80-9 | 95.0% | 0.25g |
$39.0 | 2025-03-22 | |
| Enamine | EN300-7645012-0.5g |
ethyl (2R)-2-aminobutanoate hydrochloride |
127641-80-9 | 95.0% | 0.5g |
$61.0 | 2025-03-22 | |
| Enamine | EN300-7645012-1.0g |
ethyl (2R)-2-aminobutanoate hydrochloride |
127641-80-9 | 95.0% | 1.0g |
$79.0 | 2025-03-22 |
Ethyl D-homoalaninate hydrochloride Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Ethyl D-homoalaninate hydrochloride
Ethyl D-homoalaninate hydrochloride (CAS No. 127641-80-9): A Comprehensive Overview
Ethyl D-homoalaninate hydrochloride (CAS No. 127641-80-9) is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug development and biochemical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its unique structural properties and biological activities. The detailed exploration of its chemical structure, pharmacological effects, and emerging research applications provides a comprehensive understanding of its significance in modern medicinal chemistry.
The molecular structure of Ethyl D-homoalaninate hydrochloride consists of an ethyl ester group attached to a D-homoalanine backbone, with a hydrochloride counterion enhancing its solubility and stability. This structural configuration imparts distinct chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various pharmaceutical agents. The compound's chiral center, specifically the D-isomer of homoalanine, plays a crucial role in determining its biological interactions and therapeutic efficacy.
Recent advancements in the study of Ethyl D-homoalaninate hydrochloride have highlighted its potential as a precursor in the development of novel therapeutic agents. Research indicates that this compound exhibits inhibitory effects on certain enzymatic pathways, which are relevant to metabolic disorders and inflammatory conditions. The ability to modulate these pathways suggests promising applications in the treatment of chronic diseases such as diabetes and arthritis. Additionally, the compound's stability under various pH conditions enhances its suitability for formulation into diverse pharmaceutical products.
In the realm of drug discovery, Ethyl D-homoalaninate hydrochloride has been utilized as a building block for more complex molecules. Its ester functionality allows for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, researchers have explored its use in creating targeted drug delivery systems, where the ethyl group can be engineered to improve bioavailability and reduce systemic side effects. These innovations underscore the compound's versatility and its importance in medicinal chemistry.
The biological activity of Ethyl D-homoalaninate hydrochloride has also been investigated in terms of its interaction with biological targets. Studies have demonstrated its ability to interact with specific receptors and enzymes, leading to potential therapeutic benefits. For example, preliminary findings suggest that it may have neuroprotective properties, making it a candidate for the development of treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. Such discoveries highlight the compound's broad therapeutic potential and justify further exploration.
From a synthetic chemistry perspective, the production of Ethyl D-homoalaninate hydrochloride involves well-established methodologies that ensure high yield and purity. The synthesis typically involves the esterification of D-homoalanine followed by salt formation with hydrochloric acid. Advances in catalytic processes have improved the efficiency of these reactions, making large-scale production feasible. This accessibility is crucial for both academic research and industrial applications, ensuring that researchers have ample material for their studies.
The safety profile of Ethyl D-homoalaninate hydrochloride is another critical aspect that has been thoroughly evaluated. Toxicological studies have assessed its acute and chronic effects on various organisms, providing insights into its potential hazards and safe handling protocols. These assessments are essential for ensuring that researchers and industry professionals can work with the compound without compromising their health or safety. Furthermore, regulatory compliance ensures that any pharmaceutical products derived from this compound meet stringent quality standards before reaching clinical use.
The future directions for research on Ethyl D-homoalaninate hydrochloride are promising and multifaceted. Ongoing studies aim to uncover new biological activities and optimize synthetic routes for improved efficiency. Collaborative efforts between academia and industry are expected to accelerate these developments, leading to novel therapeutic agents based on this versatile compound. As our understanding of its properties grows, so too does its potential to contribute to advancements in human health.
127641-80-9 (Ethyl D-homoalaninate hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)